N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the benzamide moiety to an amine.
Substitution: N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
4,6-Dimethylbenzothiazole: A structurally similar compound with different substituents.
Uniqueness
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both the dimethylbenzothiazole core and the methylthio benzamide moiety. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2OS2
- CAS Number : Not specified in the search results.
Overview
Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through several mechanisms.
Case Studies and Findings
-
In Vitro Studies :
- A study reported that derivatives of benzothiazole exhibited significant cytotoxicity against multiple cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.24 to 0.92 µM against various human cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and NCI-H226 (lung cancer) .
- Another research highlighted that benzothiazole derivatives could induce apoptosis in cancer cells by activating procaspase-3, leading to programmed cell death .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival. The sulfonyl group in the structure is believed to facilitate strong interactions with protein targets, potentially modulating their activity .
Antimicrobial Activity
In addition to its anticancer properties, benzothiazole derivatives have shown promise as antimicrobial agents. The compound is hypothesized to exhibit activity against antibiotic-resistant strains of bacteria due to its unique structural features that enhance binding affinity to microbial targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole scaffold can significantly influence potency and selectivity:
Substituent | Position | Effect on Activity |
---|---|---|
Methyl | 4,6 | Enhances anticancer activity |
Sulfonyl | 1 | Increases binding affinity to targets |
Methylthio | 2 | Contributes to overall stability |
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQKTJKIGQSMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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